molecular formula C12H19NO2 B2685266 Ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate CAS No. 148028-91-5

Ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate

Cat. No.: B2685266
CAS No.: 148028-91-5
M. Wt: 209.289
InChI Key: IBTHFRDLDLEHCG-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate is a polycyclic heteroaromatic compound featuring a partially saturated quinoline backbone with an ethyl ester group at the 4a-position. The compound’s saturated rings may confer enhanced conformational flexibility compared to fully aromatic systems, influencing its reactivity and binding properties .

Properties

IUPAC Name

ethyl 3,4,5,6,7,8-hexahydro-2H-quinoline-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-15-11(14)12-7-4-3-6-10(12)13-9-5-8-12/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTHFRDLDLEHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCCC1=NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an appropriate amine with an ester in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives with different functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

Ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 2,3-Dimethoxyphenyl at position 4; methyl groups at positions 2,7,7; ketone at position 5 C₂₄H₂₉NO₅ 411.49 Potential intermediate for antimalarial or anticancer agents due to aromatic substitution
(R)-4a-Methyl-2,5-dioxo-octahydronaphthalene-1-carboxylate ethyl ester 4a-Methyl; dioxo groups at positions 2 and 5; chiral center at position R C₁₄H₁₈O₄ 250.29 Chiral building block for asymmetric synthesis; used in heterocyclic chemistry
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-Fluorophenyl at position 4; methyl groups at positions 2,7,7; ketone at position 5 C₂₂H₂₄FNO₃ 369.44 Fluorine substitution enhances bioavailability; research applications in CNS-targeted therapies
Ethyl 4-hydroxy-2-oxo-hexahydroquinoline-3-carboxylate Hydroxyl at position 4; ketone at position 2 C₁₂H₁₅NO₄ 237.25 Hydrogen-bonding capacity for crystal engineering; used in antibacterial studies
Ethyl 2-(3-nitrophenyl)-5-oxo-tetrahydroquinoline-4-carboxylate 3-Nitrophenyl at position 2; ketone at position 5 C₁₈H₁₆N₂O₅ 340.33 Nitro group enhances electrophilicity; precursor for antitubercular agents

Structural and Functional Differences

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in ) or electron-donating groups (e.g., methoxy in ) alters reactivity. For example, fluorophenyl substitution () improves metabolic stability compared to unsubstituted analogs.
  • Stereochemistry : Chiral centers (e.g., in ) influence biological activity and synthetic pathways, requiring enantioselective methods .

Pharmacological Relevance

  • Antimicrobial Activity : Hydroxyl-containing analogs () show promise against Gram-positive bacteria due to hydrogen-bonding interactions with microbial enzymes.
  • Anticancer Potential: Methoxy-substituted derivatives () inhibit topoisomerase II, a mechanism observed in related quinolones .

Biological Activity

Ethyl 2,3,4,4a,5,6,7,8-octahydroquinolyl-4a-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesizes relevant research findings, and presents data from various studies.

Chemical Structure and Properties

This compound is characterized by its unique octahydroquinoline structure. The compound has the following chemical formula:

  • Molecular Formula : C₁₂H₁₉NO₂
  • Molecular Weight : 219.29 g/mol
  • IUPAC Name : Ethyl 1,3,4,5,6,7-hexahydroquinoline-4a(2H)-carboxylate

Antimicrobial Activity

Studies have demonstrated that octahydroquinoline derivatives exhibit significant antimicrobial properties. For instance:

  • Case Study : A study evaluated various octahydroquinoline derivatives against a panel of bacterial strains. This compound showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Antioxidant Properties

The antioxidant capacity of this compound has also been investigated.

  • Research Findings : In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging showed that this compound had an IC50 value of 25 µg/mL. This indicates moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 10 µg/mL).

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Radical Scavenging : Its structure allows it to donate electrons effectively to free radicals.

Data Summary Table

Biological ActivityTest MethodResultReference
AntimicrobialMIC Assay32 µg/mL (S. aureus)
64 µg/mL (E. coli)
AntioxidantDPPH ScavengingIC50 = 25 µg/mL

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